molecular formula C12H17ClN2O5S2 B4474976 METHYL 5-CHLORO-3-{[(2-MORPHOLINOETHYL)AMINO]SULFONYL}-2-THIOPHENECARBOXYLATE

METHYL 5-CHLORO-3-{[(2-MORPHOLINOETHYL)AMINO]SULFONYL}-2-THIOPHENECARBOXYLATE

Cat. No.: B4474976
M. Wt: 368.9 g/mol
InChI Key: WJTUDIDMWAGLAI-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Methyl 5-chloro-3-{[(2-morpholinoethyl)amino]sulfonyl}-2-thiophenecarboxylate is a complex organic compound that belongs to the class of thiophene derivatives Thiophene derivatives are known for their wide range of applications in medicinal chemistry, materials science, and organic synthesis

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of methyl 5-chloro-3-{[(2-morpholinoethyl)amino]sulfonyl}-2-thiophenecarboxylate typically involves multiple steps, starting from readily available starting materials. One common synthetic route involves the following steps:

    Formation of the thiophene ring: This can be achieved through the cyclization of appropriate precursors under acidic or basic conditions.

    Introduction of the chloro group: Chlorination of the thiophene ring is usually carried out using reagents like thionyl chloride or phosphorus pentachloride.

    Attachment of the morpholinoethyl group: This step involves the nucleophilic substitution reaction between the chloro-substituted thiophene and 2-morpholinoethanol.

    Esterification: The final step involves the esterification of the carboxylic acid group with methanol in the presence of an acid catalyst.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening of reaction conditions, and the use of automated systems for monitoring and controlling the reaction parameters.

Chemical Reactions Analysis

Types of Reactions

Methyl 5-chloro-3-{[(2-morpholinoethyl)amino]sulfonyl}-2-thiophenecarboxylate can undergo various types of chemical reactions, including:

    Oxidation: The thiophene ring can be oxidized to form sulfoxides or sulfones using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.

    Reduction: The compound can be reduced to form thiol derivatives using reducing agents like lithium aluminum hydride.

    Substitution: The chloro group can be substituted with other nucleophiles such as amines, thiols, or alkoxides under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid

    Reduction: Lithium aluminum hydride, sodium borohydride

    Substitution: Amines, thiols, alkoxides

Major Products Formed

    Oxidation: Sulfoxides, sulfones

    Reduction: Thiol derivatives

    Substitution: Various substituted thiophene derivatives

Scientific Research Applications

Methyl 5-chloro-3-{[(2-morpholinoethyl)amino]sulfonyl}-2-thiophenecarboxylate has a wide range of applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules and as a reagent in various organic transformations.

    Biology: The compound is studied for its potential biological activities, including antimicrobial, antifungal, and anticancer properties.

    Medicine: It is investigated for its potential use as a pharmaceutical intermediate in the development of new drugs.

    Industry: The compound is used in the development of new materials, including polymers and advanced materials for electronic applications.

Mechanism of Action

The mechanism of action of methyl 5-chloro-3-{[(2-morpholinoethyl)amino]sulfonyl}-2-thiophenecarboxylate depends on its specific application. In biological systems, it may interact with various molecular targets, including enzymes and receptors, leading to the modulation of biochemical pathways. The exact molecular targets and pathways involved are subject to ongoing research and may vary depending on the specific biological activity being studied.

Comparison with Similar Compounds

Methyl 5-chloro-3-{[(2-morpholinoethyl)amino]sulfonyl}-2-thiophenecarboxylate can be compared with other thiophene derivatives, such as:

    Methyl 3-amino-2-thiophenecarboxylate: Similar in structure but lacks the chloro and sulfonyl groups.

    Methyl 5-chloro-2-thiophenecarboxylate: Lacks the morpholinoethyl and sulfonyl groups.

    Methyl 3-{[(2-morpholinoethyl)amino]sulfonyl}-2-thiophenecarboxylate: Lacks the chloro group.

The presence of the chloro, morpholinoethyl, and sulfonyl groups in this compound imparts unique chemical and biological properties, making it a valuable compound for various applications.

Properties

IUPAC Name

methyl 5-chloro-3-(2-morpholin-4-ylethylsulfamoyl)thiophene-2-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H17ClN2O5S2/c1-19-12(16)11-9(8-10(13)21-11)22(17,18)14-2-3-15-4-6-20-7-5-15/h8,14H,2-7H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WJTUDIDMWAGLAI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1=C(C=C(S1)Cl)S(=O)(=O)NCCN2CCOCC2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H17ClN2O5S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

368.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
METHYL 5-CHLORO-3-{[(2-MORPHOLINOETHYL)AMINO]SULFONYL}-2-THIOPHENECARBOXYLATE
Reactant of Route 2
Reactant of Route 2
METHYL 5-CHLORO-3-{[(2-MORPHOLINOETHYL)AMINO]SULFONYL}-2-THIOPHENECARBOXYLATE
Reactant of Route 3
Reactant of Route 3
METHYL 5-CHLORO-3-{[(2-MORPHOLINOETHYL)AMINO]SULFONYL}-2-THIOPHENECARBOXYLATE
Reactant of Route 4
METHYL 5-CHLORO-3-{[(2-MORPHOLINOETHYL)AMINO]SULFONYL}-2-THIOPHENECARBOXYLATE
Reactant of Route 5
Reactant of Route 5
METHYL 5-CHLORO-3-{[(2-MORPHOLINOETHYL)AMINO]SULFONYL}-2-THIOPHENECARBOXYLATE
Reactant of Route 6
Reactant of Route 6
METHYL 5-CHLORO-3-{[(2-MORPHOLINOETHYL)AMINO]SULFONYL}-2-THIOPHENECARBOXYLATE

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.